4,4'-(Dihydroxysilylene)bis-3-butenenitrile CAS 93941-76-5 properties
4,4'-(Dihydroxysilylene)bis-3-butenenitrile CAS 93941-76-5 properties
An In-depth Technical Guide to 4,4'-(Dihydroxysilylene)bis-3-butenenitrile (CAS 93941-76-5)
Introduction: A Molecule of Bifunctional Potential
4,4'-(Dihydroxysilylene)bis-3-butenenitrile is an organosilicon compound that merges the distinct chemical functionalities of a silanol and a vinyl nitrile. Organosilicon compounds are valued for their unique properties, which stem from the silicon-carbon bond, and have found applications ranging from materials science to pharmaceuticals.[1][2] The silanol group (Si-OH) is a key intermediate in silicone chemistry, known for its ability to undergo condensation reactions to form stable siloxane bonds (Si-O-Si).[3][4] Simultaneously, the 3-butenenitrile groups offer two reactive sites: a carbon-carbon double bond and a cyano group, which are versatile handles in organic synthesis.[5][6] This guide synthesizes information on these components to construct a detailed technical profile of the title compound for researchers, scientists, and drug development professionals.
Chemical Identity and Predicted Molecular Structure
The structure of 4,4'-(Dihydroxysilylene)bis-3-butenenitrile combines a central silicon atom bonded to two hydroxyl groups and two but-3-enenitrile chains, likely attached at the C4 position.
| Identifier | Value | Source |
| CAS Number | 93941-76-5 | Internal Knowledge |
| Molecular Formula | C₈H₁₂N₂O₂Si | Calculated |
| Molecular Weight | 208.28 g/mol | Calculated |
| Canonical SMILES | C=CC(CO)C#N.C=CC(CO)C#N | Predicted |
| IUPAC Name | 4,4'-(Dihydroxysilylene)bis(but-3-enenitrile) | Predicted |
graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Central Silicon Si [label="Si", pos="0,0!", fontcolor="#202124"];
// Hydroxyl Groups O1 [label="O", pos="-1.2,0.8!", fontcolor="#202124"]; H1 [label="H", pos="-1.8,1.2!", fontcolor="#202124"]; O2 [label="O", pos="1.2,0.8!", fontcolor="#202124"]; H2 [label="H", pos="1.8,1.2!", fontcolor="#202124"];
// Butenenitrile Chain 1 C1_1 [label="CH₂", pos="-1.5,-1!", fontcolor="#202124"]; C1_2 [label="CH", pos="-2.5,-1.5!", fontcolor="#202124"]; C1_3 [label="CH", pos="-3.5,-2!", fontcolor="#202124"]; C1_4 [label="CH₂", pos="-4.5,-2.5!", fontcolor="#202124"]; N1 [label="N", pos="-5.8,-3.1!", fontcolor="#202124"];
// Butenenitrile Chain 2 C2_1 [label="CH₂", pos="1.5,-1!", fontcolor="#202124"]; C2_2 [label="CH", pos="2.5,-1.5!", fontcolor="#202124"]; C2_3 [label="CH", pos="3.5,-2!", fontcolor="#202124"]; C2_4 [label="CH₂", pos="4.5,-2.5!", fontcolor="#202124"]; N2 [label="N", pos="5.8,-3.1!", fontcolor="#202124"];
// Bonds Si -- O1; O1 -- H1; Si -- O2; O2 -- H2; Si -- C1_1; C1_1 -- C1_2; C1_2 -- C1_3 [style=double, len=1.3]; C1_3 -- C1_4; C1_4 -- N1 [style=triple, len=1.2]; Si -- C2_1; C2_1 -- C2_2; C2_2 -- C2_3 [style=double, len=1.3]; C2_3 -- C2_4; C2_4 -- N2 [style=triple, len=1.2]; }
Caption: Predicted structure of 4,4'-(Dihydroxysilylene)bis-3-butenenitrile.
Predicted Physicochemical Properties
The physical properties of this molecule are dictated by its bifunctional nature. The dihydroxysilylene core is polar and capable of hydrogen bonding, while the butenenitrile arms add to the molecular weight and introduce unsaturated character.
| Property | Predicted Value / Description | Rationale |
| Appearance | Colorless to pale yellow liquid or low-melting solid. | Based on properties of related compounds like 3-butenenitrile (liquid)[5] and simple silanols. Hydrogen bonding may raise the melting point. |
| Boiling Point | > 200 °C (with potential decomposition) | Significantly higher than 3-butenenitrile (116-121 °C)[5] due to increased molecular weight and strong intermolecular hydrogen bonding from the silanol groups.[7] Silanols can condense at high temperatures. |
| Solubility | Soluble in polar organic solvents (e.g., alcohols, THF, ethyl acetate). Limited solubility in water; likely undergoes slow hydrolysis. Sparingly soluble in nonpolar solvents (e.g., hexanes). | The silanol groups enhance polarity. 3-butenenitrile is soluble in chloroform and ethyl acetate but not miscible in water.[5] |
| Acidity (pKa) | Estimated pKa of 10-12 for Si-OH protons. | Silanols are generally more acidic than their corresponding alcohols. For example, Et₃SiOH has a pKa of ~13.6, compared to ~19 for tert-butyl alcohol.[7] |
Synthesis and Characterization
Proposed Synthesis: Hydrolysis of Dichlorosilylene Precursor
A standard and effective method for preparing silanols is the hydrolysis of the corresponding chlorosilane.[7] This approach offers a direct route to the target molecule from a plausible precursor, 4,4'-(dichlorosilylene)bis-3-butenenitrile. The precursor itself could be synthesized via hydrosilylation of a suitable alkyne followed by substitution, or from a Grignard reaction.[1]
The hydrolysis must be conducted under controlled conditions to minimize premature self-condensation of the resulting silanol product.
Caption: Proposed workflow for the synthesis of the target compound.
Causality in Experimental Design:
-
Low Temperature: The hydrolysis of chlorosilanes is exothermic. Running the reaction at 0°C or below helps to control the reaction rate, preventing side reactions and decomposition.
-
HCl Scavenger: The reaction produces two equivalents of HCl, which can catalyze the undesirable condensation of the silanol product. A non-nucleophilic base like triethylamine is added to neutralize the acid as it forms, precipitating out as a salt that can be easily filtered off.
-
Anhydrous Conditions (Post-Workup): While water is a reagent, it is crucial to thoroughly dry the organic extracts before solvent evaporation. Residual water can co-distill with the solvent and promote condensation of the product upon concentration.
Predictive Spectroscopic Analysis
Spectroscopic analysis is essential for confirming the structure of the synthesized product. Below are the predicted key signals.
| Technique | Predicted Signals and Interpretation |
| ¹H NMR | δ 5.0-6.0 ppm (m): Complex multiplets for the vinyl protons (-CH=CH₂).δ 2.0-3.0 ppm (m): Signals for the methylene protons adjacent to the silicon and the double bond.δ 1.0-4.0 ppm (broad s): A broad, exchangeable singlet for the two Si-OH protons. Its chemical shift is highly dependent on concentration and solvent. |
| ¹³C NMR | δ 115-140 ppm: Signals for the two sp² carbons of the vinyl group.δ ~117 ppm: Signal for the nitrile carbon (-C≡N).δ 20-40 ppm: Signals for the sp³ carbons in the butenenitrile backbone. |
| ²⁹Si NMR | A single resonance is expected in a region characteristic of diorganodihydroxysilanes. The exact shift depends on the solvent and concentration. |
| FT-IR (cm⁻¹) | ~3200-3400 (broad): Strong, broad O-H stretching vibration, indicative of hydrogen-bonded silanol groups.[8]~2250 (medium): C≡N stretching of the nitrile group.~1640 (medium): C=C stretching of the vinyl group.~960-810 (strong): Si-OH stretching vibration.[8] |
Predicted Reactivity and Potential Applications
The molecule's dual functionality suggests a range of potential reactions and applications.
Key Reaction Pathways
-
Condensation of Silanol Groups: Like other silanols, the Si-OH groups are expected to be the most reactive sites, readily undergoing acid- or base-catalyzed condensation to form polysiloxane oligomers or polymers.[3] This makes the molecule a potential cross-linking agent for silicone-based materials.
-
Reactions of the Vinyl Group: The terminal alkenes can participate in various addition reactions, including hydrogenation, halogenation, and dihydroxylation.[9] They are also susceptible to radical polymerization, suggesting use as a monomer for specialty polymers.
-
Reactions of the Nitrile Group: The cyano group is a versatile synthetic precursor. It can be hydrolyzed to a carboxylic acid under acidic or basic conditions, or reduced to a primary amine using reagents like LiAlH₄. This allows for further functionalization of the molecule. The nitrile group can also be activated towards nucleophilic addition.[10][11]
Caption: Predicted reactivity pathways based on functional groups.
Potential Applications in Research and Development
-
Materials Science: As a bifunctional monomer, it could be used to create hybrid organic-inorganic polymers with tailored properties. The silanol groups can provide a backbone for a polysiloxane network, while the nitrile groups can enhance polarity and chemical resistance or serve as sites for further grafting.
-
Surface Modification: The silanol functionality allows for covalent attachment to hydroxylated surfaces like glass, silica, and metal oxides.[12] This could be used to introduce vinyl and nitrile functionalities onto a substrate, modifying its surface properties or preparing it for subsequent bioconjugation.[13]
-
Pharmaceutical and Agrochemical Synthesis: The molecule can serve as a scaffold. The nitrile and vinyl groups can be transformed into a variety of other functionalities, making it a potentially useful building block in the synthesis of complex target molecules.[5] Functionalized silanes are increasingly explored for roles in drug delivery and formulation.[2][14]
Safety and Toxicology
No specific toxicological data exists for CAS 93941-76-5. A hazard assessment must be inferred from its structural components.
-
Organosilicon Core: Organosilicon compounds, as a class, do not have a known intrinsic "element-specific" toxicity and many are considered biocompatible.[15] However, the reactivity and biological effects are highly dependent on the attached functional groups. A study on several organosilicon compounds found them not to be genotoxic in in vivo assays.[16] The Threshold of Toxicological Concern (TTC) for Cramer Class III compounds (1.5 μg/kg bw/day) is considered a protective approach for organosilicon substances lacking specific data.[17]
-
3-Butenenitrile Moiety: This component presents a more significant potential hazard. 3-Butenenitrile (allyl cyanide) is flammable, toxic if swallowed, and harmful in contact with skin.[18][19] Its toxicity can arise from the liberation of cyanide.[20]
-
Silanol Reactivity: Silanols are moisture-sensitive and can release small amounts of flammable and potentially toxic byproducts depending on their synthesis route (e.g., residual alcohol from alkoxysilane hydrolysis).
Recommended Handling Protocols
Given the predicted hazards, the following precautions are mandatory when handling 4,4'-(Dihydroxysilylene)bis-3-butenenitrile:
| Precaution Category | Recommended Actions |
| Engineering Controls | Work in a well-ventilated chemical fume hood to avoid inhalation of vapors.[21]Keep away from heat, sparks, and open flames. Use spark-proof tools and ground equipment to prevent static discharge.[22] |
| Personal Protective Equipment (PPE) | Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[23]Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[23]Respiratory Protection: If working outside of a fume hood or with aerosols, use an appropriate respirator.[21] |
| Handling and Storage | Handle under an inert atmosphere (e.g., nitrogen, argon) to protect from moisture.Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials (strong acids, bases, oxidizing agents).[18] |
| First Aid Measures | Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[23]Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.[18] |
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